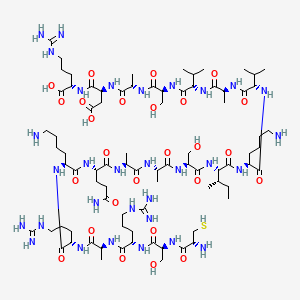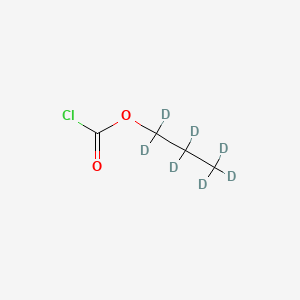
Boeravinone O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boeravinone O is a naturally occurring rotenoid compound isolated from the roots of the plant Boerhavia diffusa, commonly known as Punarnava. This compound belongs to the class of flavonoids and is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boeravinone O typically involves the extraction from the roots of Boerhavia diffusa. The extraction process includes:
Drying and Grinding: The roots are dried and ground into a fine powder.
Solvent Extraction: The powdered roots are subjected to solvent extraction using solvents such as methanol or ethanol.
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The roots of Boerhavia diffusa are harvested, dried, and processed in industrial extraction units. The use of advanced chromatographic techniques ensures the efficient isolation of this compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Boeravinone O undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.
Scientific Research Applications
Chemistry: Boeravinone O is used as a lead compound in the synthesis of novel pharmacologically active molecules.
Biology: It is studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: this compound exhibits promising anti-cancer, anti-inflammatory, and antimicrobial activities, making it a candidate for drug development.
Industry: It is used in the formulation of herbal supplements and cosmetic products due to its antioxidant properties.
Mechanism of Action
Boeravinone O exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating the activity of antioxidant enzymes.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to their inhibition or death.
Comparison with Similar Compounds
Boeravinone O is compared with other similar compounds such as Boeravinone B, Boeravinone C, and Boeravinone G. These compounds share structural similarities but differ in their specific functional groups and pharmacological activities. This compound is unique due to its distinct molecular structure and its potent antioxidant and anti-inflammatory properties.
List of Similar Compounds
- Boeravinone B
- Boeravinone C
- Boeravinone G
This compound stands out among these compounds for its comprehensive pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
4,6,11-trihydroxy-9-methoxy-6H-chromeno[3,4-b]chromen-12-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-22-7-5-10(19)13-11(6-7)23-16-12(14(13)20)8-3-2-4-9(18)15(8)24-17(16)21/h2-6,17-19,21H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHQFLYPSJTPSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C4=C(C(=CC=C4)O)OC3O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol](/img/structure/B569989.png)




![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)

![N-[4-(Acetylamino)benzoyl]-beta-alanine](/img/structure/B570001.png)
![Benzo[e]pyren-3-amine](/img/structure/B570002.png)


